1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is a synthetic ketone fragrance, also known by various commercial names such as Iso E Super, Iso Gamma Super, and Amberonne . This compound is widely used in the fragrance industry due to its woody, slightly ambergris odor, which is reminiscent of clean human skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Industrial Production Methods: Commercial production of this compound follows the same synthetic route, ensuring the acetyl group is positioned correctly on the resulting cyclohexene adduct . The process yields a mixture of diastereomers, with the predominant ones being (2R,3R) and (2S,3S) .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for perfumes, soaps, and other personal care products.
Mechanism of Action
The mechanism of action of 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic woody and ambergris odor . The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound .
Comparison with Similar Compounds
Iso E Super: Another synthetic ketone fragrance with a similar structure and odor profile.
Iso Gamma Super: A variant with slight structural differences but similar olfactory properties.
Amberonne: Another commercial name for a similar compound used in fragrances.
Uniqueness: 1-(3,5,5,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to its specific structural configuration, which imparts its distinctive odor and long-lasting fragrance on the skin and fabric .
Properties
CAS No. |
93162-97-1 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-(3,5,5,8-tetramethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-10-6-7-16(4,5)15-8-11(2)13(12(3)17)9-14(10)15/h8-10H,6-7H2,1-5H3 |
InChI Key |
IVCNLZBNXHUKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)C(=O)C)(C)C |
Origin of Product |
United States |
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